molecular formula C23H26N2O3 B11991389 N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11991389
M. Wt: 378.5 g/mol
InChI Key: RQSLBGLHHUUCFS-PGMHBOJBSA-N
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Description

N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl carbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide typically involves a multi-step process:

    Formation of the Ethenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperidine in the presence of a base, such as sodium hydride, to form the corresponding ethenyl intermediate.

    Coupling with Benzamide: The ethenyl intermediate is then coupled with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidines.

Scientific Research Applications

N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}aniline
  • N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}phenylacetamide

Uniqueness

N-{(Z)-2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]ethenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3/c1-17-12-14-25(15-13-17)23(27)21(16-18-8-10-20(28-2)11-9-18)24-22(26)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,24,26)/b21-16-

InChI Key

RQSLBGLHHUUCFS-PGMHBOJBSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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